molecular formula C11H10N2 B11916473 1H-Indole-2-acetonitrile, 3-methyl- CAS No. 54124-41-3

1H-Indole-2-acetonitrile, 3-methyl-

Cat. No.: B11916473
CAS No.: 54124-41-3
M. Wt: 170.21 g/mol
InChI Key: BHUMNAFIICHYED-UHFFFAOYSA-N
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Description

1H-Indole-2-acetonitrile, 3-methyl- is an organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-2-acetonitrile, 3-methyl- can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the reaction of indole-3-carbaldehyde with methylamine and cyanide sources under basic conditions .

Industrial Production Methods: Industrial production of indole derivatives often involves multi-step processes, including the use of catalysts and optimized reaction conditions to achieve high yields and purity. The Fischer indole synthesis is widely used in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-2-acetonitrile, 3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Indole-2-acetonitrile, 3-methyl- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific receptors and enzymes.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 1H-Indole-2-acetonitrile, 3-methyl- involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing cellular processes such as signal transduction, gene expression, and enzyme activity. The compound’s biological effects are mediated through its ability to modulate these pathways, leading to therapeutic outcomes .

Comparison with Similar Compounds

    1H-Indole-3-acetonitrile: Similar structure but with the nitrile group at the 3-position.

    1H-Indole-2-carboxaldehyde: Contains an aldehyde group instead of a nitrile group.

    1H-Indole-3-carboxylic acid: Features a carboxylic acid group at the 3-position.

Uniqueness: 1H-Indole-2-acetonitrile, 3-methyl- is unique due to its specific substitution pattern, which influences its reactivity and biological activity.

Properties

CAS No.

54124-41-3

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

2-(3-methyl-1H-indol-2-yl)acetonitrile

InChI

InChI=1S/C11H10N2/c1-8-9-4-2-3-5-11(9)13-10(8)6-7-12/h2-5,13H,6H2,1H3

InChI Key

BHUMNAFIICHYED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)CC#N

Origin of Product

United States

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